

Synthesis and characterization of propiverine hydrochloride

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Compound of Interest

Compound Name: *Propiverine Hydrochloride*

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An In-depth Technical Guide to the Synthesis and Characterization of **Propiverine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and analytical characterization of **Propiverine Hydrochloride**, an antimuscarinic agent with calcium-modulating properties used in the treatment of overactive bladder (OAB).^{[1][2][3]} This guide details a common synthetic pathway, experimental protocols, and modern analytical techniques for the characterization and quality control of the final active pharmaceutical ingredient (API).

Synthesis of Propiverine Hydrochloride

The synthesis of **propiverine hydrochloride** is typically achieved through a multi-step process starting from benzoic acid. A prevalent method involves the formation of a key intermediate, 2,2-diphenyl-2-propyloxy propyl acetate, followed by a transesterification reaction with N-methyl-4-piperidinol and final conversion to the hydrochloride salt.^{[4][5]}

Synthetic Pathway

The synthesis can be visualized as a two-stage process. The first stage involves the formation of the ester-ether intermediate from benzoic acid. The second stage is the transesterification to form the propiverine base, which is then protonated to yield the hydrochloride salt.^{[5][6][7]}

Caption: Synthetic pathway of **Propiverine Hydrochloride** from Benzoic Acid.

Experimental Protocols

Step 1: Synthesis of 2,2-diphenyl-2-propyloxy propyl acetate[4][5]

- To a reflux condenser-equipped flask, add benzoic acid (1.0 kg) and n-propyl alcohol (6.0 L).
- Slowly add thionyl chloride (1.15 kg) to the mixture.
- Heat the mixture to reflux and maintain for 10 hours.
- After cooling, distill the excess n-propyl alcohol under vacuum.
- Wash the resulting residue with a 10% sodium carbonate solution until the pH is neutral.
- Extract the product with toluene (3.0 L).
- The toluene layer containing the intermediate can be carried forward to the next step. A typical yield for this step is approximately 90%.[4]

Step 2: Synthesis of Propiverine Base[6]

- Charge the intermediate, 2,2-diphenyl-2-propyloxy propyl acetate (1.23 kg), and N-methyl-4-piperidinol (3.0 kg) into a reactor.
- Add a catalytic amount of potassium t-butoxide (246 g) and a phase transfer catalyst such as tetrabutylammonium chloride (50 g).
- Stir the mixture under a nitrogen atmosphere at room temperature for approximately 3 days.
- Upon reaction completion, neutralize the mixture by adding an inorganic chloride.
- Remove excess N-methyl-4-piperidinol under vacuum to obtain a residue.
- Extract the residue with an organic solvent and wash with water.
- Remove the organic solvent under reduced pressure to yield the crude Propiverine base.

Step 3: Formation of **Propiverine Hydrochloride**[4][6]

- Dissolve the crude Propiverine base in acetone (approximately 6-7 volumes).
- Add activated charcoal (10% by weight) and stir to decolorize the solution.
- Filter the mixture to remove the charcoal.
- Treat the clear filtrate with hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold acetone, and dry under vacuum to yield white **Propiverine Hydrochloride**.

Synthesis Data

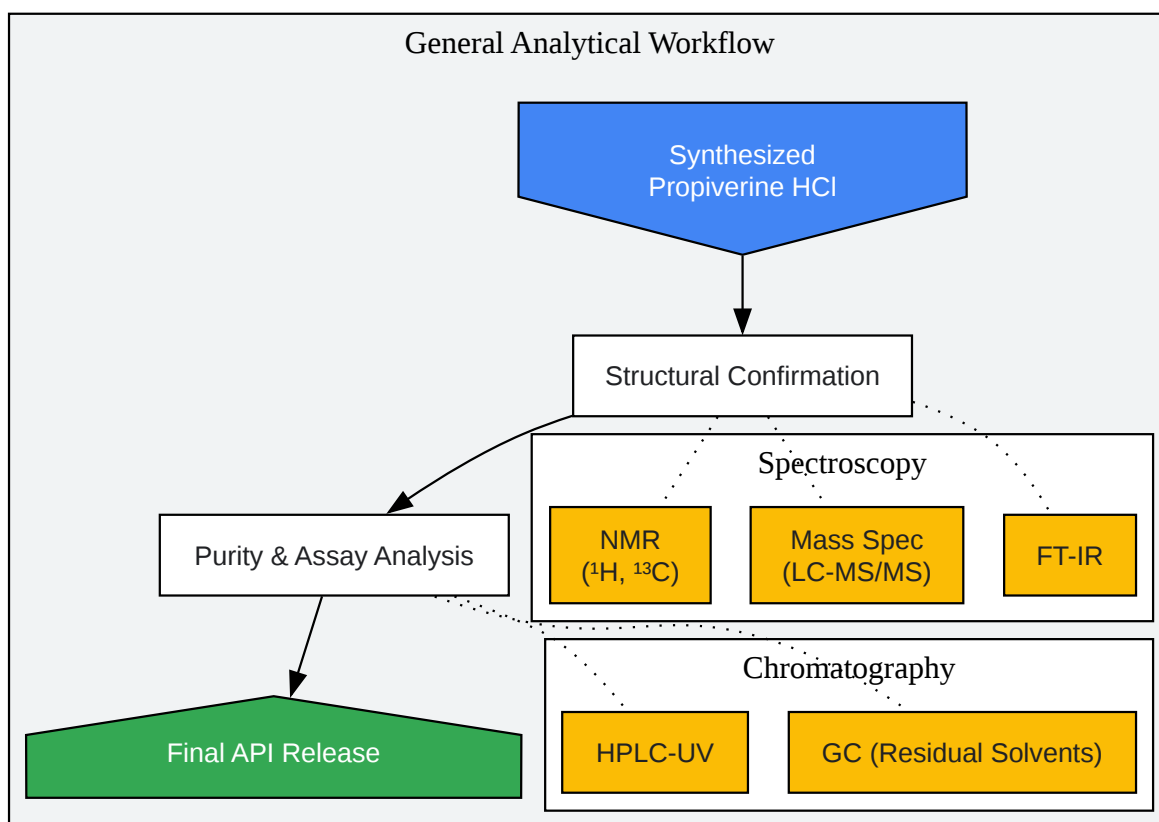
Parameter	Value	Reference
Intermediate Yield	~90%	[4]
Final Product Yield	0.9 kg - 1.2 kg (from 1.23 kg intermediate)	[6]
Assay	99.00 - 100.00%	[6]
HPLC Purity	>99.50%	[6]
Melting Point	216 - 218 °C	[6]

Characterization of Propiverine Hydrochloride

The structural confirmation and purity assessment of synthesized **propiverine hydrochloride** are performed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A standard workflow for the characterization and quality control of a synthesized batch of Propiverine HCl involves initial structural verification followed by purity and impurity profiling.



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Caption: General workflow for the characterization of **Propiverine Hydrochloride**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H NMR is used to confirm the proton environment of the molecule. The chemical shifts are indicative of the electronic environment of the protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
12.40, 12.30	Broad Singlet	1H	-OH (from HCl salt interaction)
7.45 - 7.25	Multiplets	10H	Aromatic protons (2 x C_6H_5)
5.14, 5.00	Broad Multiplets	1H	-CH- (piperidine ring)
3.23	Triplet	2H	-O-CH ₂ - (propoxy group)
3.07, 3.03	Multiplets	-	Piperidine ring protons
2.48	Doublet	3H	N-CH ₃
2.45, 2.17	Multiplets	-	Piperidine ring protons
1.62	Quintet	2H	-CH ₂ - (propoxy group)
0.91	Triplet	3H	-CH ₃ (propoxy group)
Data obtained from CDCl ₃ solvent as reported in patent literature.[6]			

Mass Spectrometry (MS) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for both identification and quantification.

Parameter	Value	Reference
Ionization Mode	Positive Electrospray Ionization (ESI+)	[8]
Monitoring Mode	Multiple Reaction Monitoring (MRM)	[8]
Precursor Ion (Q1)	m/z 368.3	[8]
Product Ion (Q3)	m/z 116.1	[8]
Collision Energy	35 V	[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule. Key expected absorption bands for **propiverine hydrochloride** would include:

- ~3050-3000 cm^{-1} : Aromatic C-H stretching.
- ~2950-2850 cm^{-1} : Aliphatic C-H stretching.
- ~2700-2250 cm^{-1} : Amine salt ($\text{R}_3\text{N}^+\text{-H}$) stretching, often broad.
- ~1740 cm^{-1} : Ester carbonyl (C=O) stretching.
- ~1600, 1490 cm^{-1} : Aromatic C=C stretching.
- ~1250-1100 cm^{-1} : C-O stretching (ester and ether).

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the standard method for determining the purity and assay of **propiverine hydrochloride**.

Parameter	Method 1	Method 2
Column	C18 reversed-phase	Octadecylsilane bonded silica
Mobile Phase	Methanol : Ammonium Acetate (pH 4.0; 10 mM) (70:30, v/v)	Methanol : Water : Phosphoric Acid : Triethylamine (75:25:0.1:0.2, v/v/v/v)
Detection	MS/MS	UV at 230 nm
Reference	[8] [10]	[11]

Experimental Protocols

HPLC-MS/MS Method for Quantification[\[8\]](#)[\[9\]](#)

- **Sample Preparation:** Perform a liquid-liquid extraction of the sample (dissolved in a suitable matrix like plasma) using ethyl acetate. An internal standard (e.g., cetirizine) is added prior to extraction. Vortex the mixture for 3 minutes and centrifuge at 3000 rpm for 10 minutes.
- **Chromatography:** Inject an aliquot of the organic layer onto a C18 reversed-phase column.
- **Elution:** Use an isocratic mobile phase of methanol and 10 mM ammonium acetate (pH 4.0) at a 70:30 (v/v) ratio.
- **Detection:** Perform detection using a triple-quadrupole mass spectrometer in positive ion ESI mode, monitoring the transition m/z 368.3 \rightarrow 116.1 for propiverine.

HPLC-UV Method for Purity[\[11\]](#)

- **Sample Preparation:** Accurately weigh and dissolve the **propiverine hydrochloride** sample in the mobile phase to a known concentration.
- **Chromatography:** Inject the sample onto an octadecylsilane bonded silica column.
- **Elution:** Use an isocratic mobile phase of methanol, water, strong phosphoric acid, and triethylamine (75:25:0.1:0.2).
- **Detection:** Monitor the eluent using a UV detector set to 230 nm.

- Analysis: Calculate purity by the area percentage method. The number of theoretical plates should not be less than 1500 for the propiverine peak.[11]

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